molecular formula C16H17ClN4O3 B2390335 (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 2034428-75-4

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

Cat. No.: B2390335
CAS No.: 2034428-75-4
M. Wt: 348.79
InChI Key: CIYLXCOJLJCIBB-UHFFFAOYSA-N
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Description

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a sophisticated synthetic compound designed for advanced pharmaceutical and biochemical research. This molecule is presented as a high-purity chemical tool for research use only (RUO) and is not intended for diagnostic or therapeutic applications in humans. Its structure integrates a 5-chloropyrimidine ring, a common motif in kinase inhibition, linked via a pyrrolidineoxy bridge to a 4,5,6,7-tetrahydrobenzo[d]isoxazole pharmacophore. This specific architecture suggests potential as a core scaffold for the development and screening of novel kinase inhibitors. Researchers can leverage this compound in target-based assays to explore inhibition profiles against a panel of protein kinases, in structural biology studies to facilitate protein-ligand co-crystallization, and in medicinal chemistry programs as a versatile intermediate for further synthetic elaboration. Its design is particularly relevant for investigating signal transduction pathways and cellular proliferation mechanisms, offering significant value in early-stage drug discovery.

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3/c17-10-7-18-16(19-8-10)23-11-5-6-21(9-11)15(22)14-12-3-1-2-4-13(12)24-20-14/h7-8,11H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYLXCOJLJCIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(C3)OC4=NC=C(C=N4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a complex organic molecule with potential biological activity attributed to its unique structural features. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.

Structural Characteristics

The compound contains several notable structural components:

  • Pyrrolidine ring : A five-membered nitrogen-containing ring that can influence biological interactions.
  • Chloropyrimidine moiety : Often associated with various pharmacological effects, particularly in nucleic acid metabolism.
  • Tetrahydrobenzo[d]isoxazole : A fused bicyclic structure that may contribute to neuroactive properties.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₃O₂
Molecular Weight357.8 g/mol
CAS Number2034394-52-8

The biological activity of the compound can be inferred from its structural components. Compounds with similar structures often exhibit various pharmacological activities:

  • Anticancer Activity : Pyrimidine derivatives are frequently explored for their anticancer properties. The presence of the chloropyrimidine moiety suggests potential interactions with DNA synthesis pathways, possibly inhibiting tumor growth.
  • Neuroactive Effects : The tetrahydrobenzo[d]isoxazole structure is known for its neuroactive properties. Studies indicate that compounds with this framework may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting that this compound may also possess such properties.

Synthesis and Preparation Methods

The synthesis of the compound typically involves multiple steps:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions from suitable precursors.
  • Introduction of the Chloropyrimidine Moiety : This step involves coupling reactions under specific conditions using reagents like EDCI or DCC.
  • Attachment of the Tetrahydrobenzo[d]isoxazole Group : Final coupling to form the complete structure.

Comparative Analysis with Related Compounds

To better understand the potential activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
5-FluorouracilPyrimidine baseAnticancer
MethylphenidatePyrrolidine structureCNS stimulant
ClonazepamBenzodiazepine structureAnxiolytic

These comparisons highlight how structural similarities can inform expected biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares functional motifs with several derivatives in the evidence, particularly those containing pyrimidine, thiophene, and bicyclic systems. Key comparisons include:

Compound Name/ID Core Structure Key Functional Groups Bioactivity (if reported)
Target Compound Pyrrolidine + 5-Cl-pyrimidine + tetrahydrobenzoisoxazole Ether, methanone, chloropyrimidine, bicyclic isoxazole Not specified in evidence
Compound 7b () Bis-pyrazole + thieno[2,3-b]thiophene Carbonyl, amino, aromatic CH3 Not explicitly stated
Compound 10 () Pyrazolo[1,5-a]pyrimidine + thieno[2,3-b]thiophene Cyano, methyl, pyrimidine Not explicitly stated
Compound () Pyrazole + nitrophenyl + tetrahydropyrimidine Nitro, cyano, carbonyl, thioxo Not explicitly stated

Key Observations :

  • Chloropyrimidine vs.
  • Bicyclic Systems: The tetrahydrobenzoisoxazole in the target provides conformational rigidity, similar to the thieno[2,3-b]thiophene in ’s compounds, which may influence pharmacokinetic properties like metabolic stability .

Insights :

  • Yields : The target’s hypothetical synthesis may face challenges due to steric hindrance from the bicyclic isoxazole, unlike the straightforward cyclization in ’s compounds .
Conformational and Crystallographic Analysis

The pyrrolidine ring in the target compound may adopt puckered conformations, as described by Cremer-Pople parameters in . For example, cyclopentane derivatives exhibit pseudorotation barriers influenced by substituents, which could apply to the pyrrolidine-ether linkage in the target .

Research Findings and Implications

  • Synthetic Feasibility : The target’s structural complexity aligns with methodologies in (e.g., tandem cyclization in DMF/EtOH), though regioselectivity for the chloropyrimidine ether may require optimization .
  • Structural Uniqueness: The combination of a chloropyrimidine ether and tetrahydrobenzoisoxazole distinguishes it from ’s thiophene-based analogs, offering novel opportunities for structure-activity relationship (SAR) studies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone, and how can yield and purity be improved?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the coupling of pyrrolidine derivatives with chloropyrimidine intermediates. Key steps include nucleophilic substitution (e.g., SNAr reactions) and carbonyl activation using coupling agents like EDCI or DCC. Optimization strategies:

  • Reaction conditions : Reflux in ethanol or DMF under inert atmosphere (N₂/Ar) to prevent oxidation .

  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in heterocyclic ring formation .

  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from DMF/EtOH mixtures (1:1 ratio) .

    • Data Table 1: Synthesis Optimization Parameters
StepReagents/ConditionsYield (%)Purity (HPLC)
1EDCI, DMF, 80°C6592%
2ZnCl₂, EtOH, reflux7895%
3Recrystallization8599%

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., pyrrolidine C-O linkage at δ 3.5–4.0 ppm) and aromatic proton environments (chloropyrimidine protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 403.0821) .
  • X-ray Crystallography : For absolute configuration determination, particularly for stereocenters in the pyrrolidine ring .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in biological activity data across different assays?

  • Methodology :

  • Dose-response profiling : Use standardized assays (e.g., IC₅₀ determination in kinase inhibition studies) with controls for ATP concentration and pH .

  • Off-target screening : Employ proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .

  • Data normalization : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

    • Example : Inconsistent cytotoxicity results in MTT vs. apoptosis assays may arise from compound stability issues in cell media. Stability studies (HPLC monitoring over 24h) are advised .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace Cl with F in pyrimidine; vary tetrahydrobenzoisoxazole substituents) .

  • Computational modeling : Docking studies (AutoDock Vina) to predict binding modes in target proteins (e.g., kinase domains) .

  • Pharmacophore mapping : Identify critical interactions (e.g., H-bonding with pyrimidine N1, hydrophobic interactions with benzoisoxazole) .

    • Data Table 2: SAR Trends
ModificationTarget Affinity (Ki, nM)Solubility (mg/mL)
5-Cl Pyrimidine (parent)12 ± 1.50.15
5-F Pyrimidine18 ± 2.10.22
Benzoisoxazole → Benzothiazole45 ± 3.80.08

Q. What experimental designs are suitable for assessing environmental fate and ecotoxicological risks?

  • Methodology :

  • Degradation studies : Hydrolysis (pH 5–9 buffers, 25–50°C) and photolysis (UV-Vis irradiation) to track half-life (t₁/₂) .
  • Partition coefficients : Log P (octanol-water) and soil adsorption (Kd) measurements to predict bioavailability .
  • Ecotoxicology : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition (72h EC₅₀) assays .

Contradiction Analysis & Troubleshooting

Q. How to address discrepancies in reported solubility and stability profiles?

  • Root causes : Variability in solvent systems (e.g., DMSO vs. aqueous buffers) or storage conditions (light exposure, temperature).
  • Resolution :

  • Standardized protocols : Use USP <711> dissolution apparatus for solubility .
  • Stability-indicating assays : Forced degradation (acid/base/oxidative stress) followed by HPLC-UV/MS analysis .

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